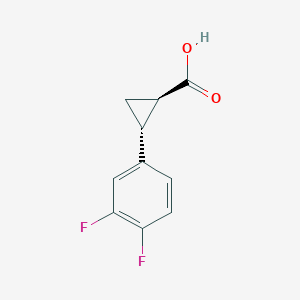

(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

(1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O2/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14)/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSLVZAGSOJLXCT-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60431457 | |

| Record name | (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220352-36-3 | |

| Record name | (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60431457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Menthol Ester Route with Dimethylsulfoxonium Methylide

This method begins with (E)-3-(3,4-difluorophenyl)acrylic acid, which undergoes sequential derivatization to form the cyclopropane ring :

Step 1 : Conversion to acryloyl chloride using thionyl chloride in toluene/pyridine.

Step 2 : Esterification with L-menthol to yield (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (E)-3-(3,4-difluorophenyl)-2-propenoate.

Step 3 : Cyclopropanation via dimethylsulfoxonium methylide in DMSO, generating the trans-cyclopropane ester.

Step 4 : Hydrolysis with NaOH to produce the carboxylic acid.

Key Data :

-

Drawbacks : Requires toxic reagents (pyridine, sodium azide) and costly trimethylsulfoxonium iodide .

Oppolzer’s Sultam-Mediated Diastereoselective Cyclopropanation

This approach employs Oppolzer’s sultam as a chiral auxiliary to enforce stereocontrol :

Step 1 : Derivatization of (E)-3-(3,4-difluorophenyl)acrylic acid with (2R)-bornane-10,2-sultam to form a sultam-acryloyl intermediate.

Step 2 : Cyclopropanation using methyl-1-nitrosourea and palladium acetate.

Step 3 : Sultam removal via lithium hydroxide hydrolysis.

Step 4 : Curtius rearrangement with diphenylphosphoryl azide to yield the final acid.

Key Data :

Zinc-Mediated Cyclopropanation with Chiral Sulfonamide Catalysts

A highly efficient method developed in CN103739483A utilizes Et₂Zn and CH₂I₂ under chiral catalysis :

Reaction Conditions :

-

Catalyst: (1R,2R)-1,2-N,N'-bis(3,5-dichlorobenzenesulfonamido)cyclohexane (5 mol%).

-

Substrate: (E)-3-(3,4-difluorophenyl)prop-2-en-1-ol.

-

Solvent: Anhydrous CH₂Cl₂ at -15–0°C.

Key Data :

Analytical Validation :

-

IR (KBr) : 3450 cm⁻¹ (OH), 1605 cm⁻¹ (C=C).

-

¹H NMR (CDCl₃) : δ 7.25–7.15 (m, 3H, Ar-H), 3.65 (m, 1H, CH-OH), 1.45–1.30 (m, 2H, cyclopropane) .

Horner-Wadsworth-Emmons Reaction with Potassium tert-Butoxide

This method leverages a phosphonoethyl triethyl ester for cyclopropane ring formation :

Reaction Sequence :

-

Alkylation : (S)-2-chloro-1-(3,4-difluorophenyl)ethanol reacts with phosphonoethyl triethyl ester in toluene.

-

Cyclization : Mediated by KOtBu at 40–50°C for 30 hours.

-

Hydrolysis : NaOH/MeOH at 65°C to afford the carboxylic acid.

Key Data :

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

|---|---|---|---|---|

| Yield | 40% | 35% | 90% | 87% |

| Stereoselectivity | >98% trans | 92% ee | 97% ee | >95% trans |

| Toxic Reagents | Yes | Yes | No | No |

| Catalyst Cost | High | Moderate | Low | Low |

| Steps | 4 | 5 | 1 | 3 |

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted difluorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with biological targets.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Wirkmechanismus

The mechanism of action of (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The difluorophenyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The cyclopropane ring can also confer stability and rigidity to the molecule, enhancing its binding affinity to targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Key Compounds:

Analysis :

Functional Group Modifications

Analysis :

Key Methods for Benchmark Compound:

Analysis :

- The benchmark compound benefits from optimized stereoselective methods, whereas analogs like the 2-chloro derivative may require additional chiral resolution steps, reducing efficiency .

- Biocatalysis offers scalability advantages over traditional chemical methods for enantiomerically pure products .

Biologische Aktivität

(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acid is a cyclopropane derivative that has garnered attention in medicinal chemistry due to its structural properties and potential biological activities. This compound is notably recognized as a precursor in the synthesis of ticagrelor, a drug used for the prevention of thromboembolic events. Understanding the biological activity of this compound is crucial for its application in pharmacology and medicinal chemistry.

- Molecular Formula : CHFO

- Molecular Weight : 198.17 g/mol

- CAS Number : 220352-36-3

- IUPAC Name : (1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carboxylic acid

Biological Activity Overview

The biological activity of this compound has been investigated primarily through its role as an intermediate in ticagrelor synthesis and its potential effects on various biological pathways.

1. Synthesis and Pharmacological Relevance

A study highlighted the synthesis of this compound as a key step in producing ticagrelor-related compounds. The synthetic pathway involves several steps including the reduction of ketones and cyclopropanation reactions which are essential for achieving the desired stereochemistry .

2. Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of derivatives related to this compound. For instance, modifications to the cyclopropane structure can significantly alter mutagenicity profiles when assessed against cytochrome P450 enzymes, indicating that careful structural design is necessary to minimize adverse effects while retaining therapeutic efficacy .

Table 1: Comparison of Biological Activities

Q & A

Q. Basic

- -NMR : Resolves fluorine environments; the difluorophenyl group shows distinct coupling patterns.

- X-ray crystallography : Confirms absolute stereochemistry of crystalline intermediates .

- HRMS : Validates molecular formula (e.g., CHFO, MW 198.17 ).

How scalable are current biocatalytic methods for industrial research applications?

Advanced

Myoglobin-catalyzed cyclopropanation achieves gram-scale synthesis with >90% yield, demonstrating preparative utility . Challenges include enzyme stability under prolonged reaction conditions and cost-effective cofactor regeneration. Continuous flow systems improve scalability by enhancing mass transfer and catalyst reusability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.